[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine
Description
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine is a structurally unique amine characterized by a cyclopropyl ring, an ethylthio (-S-CH₂CH₃) moiety, and a methylamine group. The methylamine group enhances solubility and could facilitate interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSKUNNVUGXIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Ethylthio Group: The ethylthio group can be added via a nucleophilic substitution reaction, where an ethylthiol reacts with an appropriate leaving group.
Attachment of the Methylamine Group:
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine can undergo oxidation reactions, where the sulfur atom in the ethylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the cyclopropyl group can be reduced to form linear alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear alkanes.
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
In chemistry, [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is used to study the effects of cyclopropyl and ethylthio groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to changes in its conformation and activity. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The methylamine group can form ionic interactions with negatively charged residues on the target molecule .
Comparison with Similar Compounds
Alkylthio Substituent Effects
- Ethylthio vs. Propylthio : The ethylthio group in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, the propylthio analog (C₉H₁₉NS) has higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Reactivity in Synthesis : Ethylthio-containing compounds participate in 5-exo-dig cyclization reactions to form thiophenes, as demonstrated in . The target compound’s ethylthio group could similarly act as a leaving group or participate in nucleophilic substitutions .
Cyclopropyl vs. Aromatic Groups
Biological Activity
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 1339109-16-8. The compound features a cyclopropyl ring, an ethylthio group, and a methylamine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.
Summary of Findings
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of this compound in a rat model of Parkinson's disease. The compound demonstrated significant improvement in motor function and reduced dopaminergic neuron loss compared to controls. This suggests that it could be beneficial for treating neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that this compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate potency compared to standard antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest it has moderate bioavailability and a half-life suitable for therapeutic applications. Further investigations are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME).
Safety and Toxicology
Preliminary safety assessments indicate that this compound is an irritant but shows low acute toxicity. Long-term toxicity studies are required to evaluate its safety for chronic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
